molecular formula C11H7FN2O2 B8720981 3-(2-Fluoro-5-nitrophenyl)pyridine

3-(2-Fluoro-5-nitrophenyl)pyridine

Cat. No. B8720981
M. Wt: 218.18 g/mol
InChI Key: OPVARALWYWUQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-5-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluoro-5-nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-5-nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Fluoro-5-nitrophenyl)pyridine

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-(2-fluoro-5-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-11-4-3-9(14(15)16)6-10(11)8-2-1-5-13-7-8/h1-7H

InChI Key

OPVARALWYWUQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four

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